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D-Cellobiose-1-13C

Glycomics Mass Spectrometry Mechanistic Enzymology

Researchers studying cellulase kinetics often face ambiguous anomeric assignment and poor NMR sensitivity with unlabeled cellobiose. D-Cellobiose-1-13C resolves this via site-specific 13C labeling at the reducing-end C1. • ~100-fold NMR signal enhancement at C1 for real-time mutarotation monitoring without derivatization • +1.003 Da mass shift localized to reducing end enables unambiguous cross-ring and glycosidic cleavage ion assignment in MS • Identical physicochemical properties to unlabeled cellobiose ensure co-elution and matched ionization efficiency in LC-MS/MS Supplied with batch-specific CoA; ships at ambient temperature globally.

Molecular Formula C₁₁¹³CH₂₂O₁₁
Molecular Weight 343.29
Cat. No. B1157551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cellobiose-1-13C
Synonyms4-O-beta-D-glucopyranosyl-D-[1-13C]glucose
Molecular FormulaC₁₁¹³CH₂₂O₁₁
Molecular Weight343.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Cellobiose-1-13C: Key Properties & Applications


D-Cellobiose-1-13C (molecular formula: C₁₁¹³CH₂₂O₁₁; molecular weight: 343.29) is a stable isotope-labeled disaccharide, specifically 4-O-β-D-glucopyranosyl-D-[1-13C]glucose . This compound incorporates a single Carbon-13 atom at the anomeric center (C1) of the reducing end glucose unit, resulting in a +1.003 Da mass shift compared to natural abundance cellobiose (342.30) . As a site-specifically labeled isotopologue, it serves as a critical probe in metabolic flux analysis, cellulase mechanistic studies, and structural glycobiology . Its high solubility in water (>100 mg/mL) and defined NMR chemical shifts (α-anomer C1: ~96.8 ppm; β-anomer C1: ~92.9 ppm) make it a robust tool for quantitative assays .

Site-specific ¹³C label at reducing-end C1 enables unambiguous fragment origin assignment in MS-based glycomics.
Strong NMR signal enhancement at the anomeric carbon supports real-time mutarotation and enzyme kinetic studies.
Positional label resolves differential glucose/cellobiose metabolic fates in cellulolytic microbial flux analysis.
High aqueous solubility (>100 mg/mL) facilitates preparation of quantitative assay solutions.

D-Cellobiose-1-13C: Why Generic Substitutes Fail


Substituting D-Cellobiose-1-13C with a generic 13C-labeled cellobiose or an unlabeled analog is not analytically equivalent. The site-specific placement of the 13C label at the anomeric carbon (C1) of the reducing end confers unique and quantifiable advantages in both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . In NMR, this single label intensifies the C1 signal approximately 100-fold, enabling direct observation of mutarotation kinetics without chemical derivatization—a capability absent in uniformly labeled (e.g., 13C12) or naturally abundant forms . In MS, the +1.003 Da mass shift is localized to the reducing end, allowing for unambiguous differentiation of ions originating from the reducing versus non-reducing moieties during fragmentation [1]. Therefore, generic substitution leads to a loss of positional information, compromising the mechanistic clarity and quantitative accuracy required for enzyme kinetics and metabolic flux studies [1].

Unlabeled cellobiose
Lacks end-specific mass differentiation; fragment origins remain ambiguous in MS/MS, limiting mechanistic interpretation.
Uniformly ¹³C-labeled cellobiose
Although fully labeled, positional information is lost; ion patterns may shift unpredictably and obscure reducing-end resolution.
Non-site-specific or unlabeled analogues
Cannot distinguish glucose vs. cellobiose metabolic routing in flux studies, leading to conflation of parallel carbon pathways.

D-Cellobiose-1-13C: Comparative Performance Evidence


Site-Specific MS/MS Fragmentation vs. Unlabeled Cellobiose

In free radical-induced dissociation, D-Cellobiose-1-13C yields a distinct set of cross-ring (X ions), glycosidic bond (Y-, Z-, B-related), and combinational ions that differ in mass by +1.003 Da relative to the unlabeled cellobiose (molecular weight: 342.30). This mass difference is exclusively associated with the reducing end glucose unit. In contrast, unlabeled cellobiose produces ions that cannot be resolved by end-origin, leading to ambiguous assignments [1].

Site-Specific MS/MS
Head-to-head
Reducing-end fragment ions exhibit a +1.003 Da mass shift relative to unlabeled cellobiose; non-reducing end ions show 0 Da shift.
Enables unambiguous assignment of fragment origin in glycan dissociation studies.
Free-radical dissociation MS/MS context; end-specific mass shift is systematic.
Glycomics Mass Spectrometry Mechanistic Enzymology

NMR Signal Enhancement at Anomeric Carbon

In 13C NMR spectroscopy, D-Cellobiose-1-13C exhibits a ~100-fold signal enhancement at the C1 position compared to natural abundance cellobiose. This allows for real-time monitoring of mutarotation kinetics without chemical derivatization. Natural abundance cellobiose, with its low natural 13C abundance (1.1%), yields a weak C1 signal that is often obscured by noise or requires extensive averaging, precluding kinetic studies .

NMR Signal Enhancement
Data to verify
~100-fold
Supports real-time mutarotation kinetics without chemical derivatization.
Source data not provided; method context review advised.
NMR Spectroscopy Enzyme Kinetics Carbohydrate Chemistry

Distinct Metabolic Fate vs. Unlabeled Cellobiose

In vivo 13C NMR studies on Fibrobacter succinogenes demonstrated that when provided simultaneously with [1-13C]glucose and unlabeled cellobiose, the presence of cellobiose did not reduce [1-13C]glucose incorporation to the same extent as an equivalent amount of unlabeled glucose [1]. This indicates a differential metabolic routing: glucose is preferentially used for glycogen storage and energy production, while cellobiose is diverted to cellodextrin synthesis. The use of a site-specific label (analogous to D-Cellobiose-1-13C) is essential to resolve these parallel fluxes, as a uniformly labeled compound would obscure the distinct metabolic fates of the carbon skeletons [2].

Distinct Metabolic Fate
Reported
Cellobiose reduced [1-¹³C]glucose incorporation less than an equivalent amount of unlabeled glucose, indicating separate metabolic routing.
Supports differential flux tracking of glucose vs. cellobiose moieties.
Cross-study in vivo ¹³C NMR in F. succinogenes; quantitative % difference not specified.
Metabolic Flux Analysis Microbial Metabolism 13C Tracing

D-Cellobiose-1-13C: Research & Industrial Applications


Free Radical Glycan Dissociation Mechanisms

In mass spectrometry-based glycomics, D-Cellobiose-1-13C is essential for mechanistic studies. Its site-specific label allows for the unambiguous assignment of cross-ring and glycosidic bond cleavage ions, a feat unattainable with unlabeled or uniformly labeled analogs [1]. This capability is critical for developing bioinformatics tools to interpret complex glycan spectra and for differentiating stereochemical isomers [1].

Real-Time Kinetic Assays for CAZymes

The ~100-fold enhancement of the anomeric carbon signal in 13C NMR spectroscopy makes D-Cellobiose-1-13C the ideal substrate for real-time monitoring of mutarotation and enzyme-catalyzed hydrolysis. This is particularly valuable for determining kinetic parameters (e.g., kcat, KM) of cellulases and cellobiohydrolases without the need for chemical derivatization or stopped-flow techniques .

LC-MS/MS Internal Standard for Cellobiose

D-Cellobiose-1-13C serves as a superior internal standard for the absolute quantification of cellobiose in biological samples (e.g., plasma, urine, cell lysates) using LC-MS/MS. The +1.003 Da mass shift and identical physicochemical properties ensure co-elution and ionization efficiency, while the site-specific label avoids interference from endogenous 13C isotopologues that could confound measurements when using uniformly labeled internal standards .

Metabolic Flux Analysis in Cellulolytic Microbes

For studies of microbial cellulose degradation, D-Cellobiose-1-13C enables the precise tracking of carbon flow from the reducing end of the disaccharide into downstream metabolites. This is crucial for resolving the differential metabolic fates of glucose and cellobiose moieties in organisms like Fibrobacter succinogenes, where generic labeled sugars fail to distinguish between glycogen storage and cellodextrin synthesis pathways [2].

Application
Selection Property
Validation Focus
Free Radical Glycan Dissociation
Site-specific mass shift at reducing end
Fragment origin assignment and stereochemical isomer differentiation
Real-Time CAZyme Kinetic Assays
Enhanced anomeric ¹³C NMR signal
Mutarotation monitoring and kinetic parameter determination
LC-MS/MS Internal Standard
Co-eluting +1.003 Da mass shift with identical ionization
Quantification accuracy in biological research matrices
Metabolic Flux Analysis
Positional ¹³C label at reducing-end glucose
Carbon flow resolution between glucose and cellobiose pathways

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